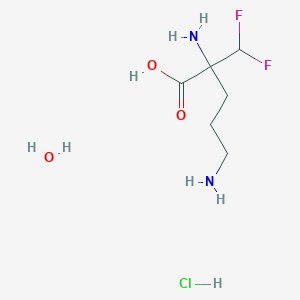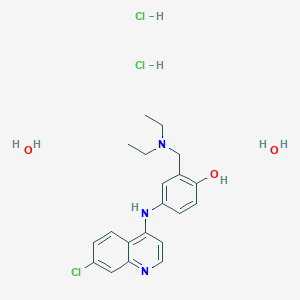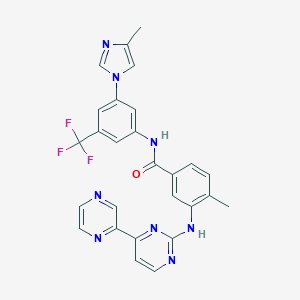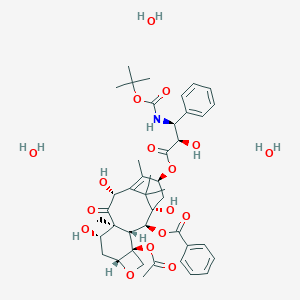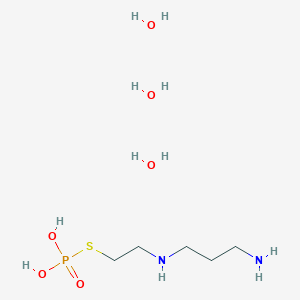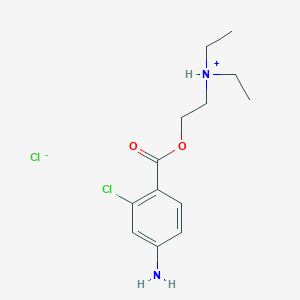
Chloroprocaine hydrochloride
概要
説明
Chloroprocaine Hydrochloride is a local anesthetic of the ester type . It is commonly available in its salt form . It is used for epidural anesthesia and is available in a 2% and 3% solution for infiltration, nerve block, caudal, and epidural anesthesia .
Synthesis Analysis
Chloroprocaine hydrochloride is synthesized from 2-chloro-4-nitrobenzoic acid via reduction, esterification, and salification .Molecular Structure Analysis
The molecular formula of Chloroprocaine Hydrochloride is C13H19ClN2O2 . It exists in two polymorphic crystal forms . These forms have been characterized by thermomicroscopy, differential scanning calorimetry (DSC), pycnometry, FTIR-, FT-Raman-spectroscopy as well as X-ray powder diffractometry .Chemical Reactions Analysis
Chloroprocaine hydrochloride exists in two polymorphic crystal forms . Mod. I° is the thermodynamically stable form at room temperature . Mod. II can be obtained by annealing the supercooled melt in a temperature range between 100 and 130°C .Physical And Chemical Properties Analysis
Chloroprocaine hydrochloride is a solid, white to off-white substance . It has a melting point of 176°C . It exists in two polymorphic crystal forms . The N–H band in the infrared spectrum of mod. I° (3433 cm–1) lies at significantly higher wavenumbers than that of mod. II (3413 cm–1) indicating differences in the hydrogen bonding arrangement .科学的研究の応用
Spinal Anaesthesia for Lower Limb Procedures
Chloroprocaine HCl 1% is used in spinal anaesthesia for elective lower limb procedures of short duration. A study conducted on adult patients evaluated the time to complete block resolution of 2-chloroprocaine 1% at three intrathecal doses (30, 40, and 50 mg). The study found that the 30 mg dose showed a significantly faster resolution of spinal block than the 40 mg and the 50 mg doses .
Local Anesthesia
Chloroprocaine is a local anesthetic agent indicated for intrathecal injection in adults for the production of subarachnoid block, spinal anesthesia, or ocular surface anesthesia . It increases the threshold for electrical excitation in nerves by slowing the propagation of the nerve impulse and reducing the rate of rise of the action potential .
Peripheral and Central Nerve Block
Chloroprocaine can be given as an injection, and is available in formulations with and without methylparaben as a preservative. Both can be given as intrathecal injections for peripheral and central nerve block .
Lumbar and Caudal Epidural Blocks
A preservative-free formulation of Chloroprocaine can be used for lumbar and caudal epidural blocks .
Ocular Surface Anesthesia
Topical Chloroprocaine for ophthalmic use was approved by the FDA in September 2022 for ocular surface anesthesia .
Topical Anesthetics in Phacoemulsification
A prospective, observer-masked, randomized clinical trial investigated and compared the clinical efficacy of chloroprocaine 3% gel and tetracaine 0.5% eye drop as topical anesthetics in phacoemulsification .
作用機序
Target of Action
Chloroprocaine hydrochloride, an ester local anesthetic, primarily targets the neuronal membranes . It acts on the nerve fibers, with the differential sensitivity generally depending on the size of the fiber . Small fibers are more sensitive than larger fibers and require a longer period for recovery .
Mode of Action
Chloroprocaine hydrochloride stabilizes the neuronal membranes and prevents the initiation and transmission of nerve impulses . It increases the threshold for electrical excitation in nerves by slowing the propagation of the nerve impulse and reducing the rate of rise of the action potential . This interaction with its targets results in the blockage of nerve conduction, thereby affecting local anesthetic actions .
Biochemical Pathways
It is known that local anesthetics like chloroprocaine hydrochloride work by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited .
Pharmacokinetics
Chloroprocaine hydrochloride is rapidly hydrolyzed by plasma enzymes to 2-chloro-4-aminobenzoic acid and beta-diethylaminoethanol, with 80% being conjugated before elimination . The distribution of the drug depends upon the route of administration, with high concentrations found in highly perfused organs such as the liver, lungs, heart, and brain . The drug is excreted in the urine, with minimal unchanged drug found in the urine .
Result of Action
The molecular and cellular effects of chloroprocaine hydrochloride’s action result in local anesthesia. It blocks the generation and conduction of nerve impulses, thereby preventing sensations of pain, temperature, touch, and deep pressure . High concentrations can block sympathetic somatic sensory and somatic motor fibers .
Action Environment
It is known that the spread of anesthesia depends upon the distribution of the solution, which is primarily dependent on the volume of the drug injected
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2.ClH/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14;/h5-6,9H,3-4,7-8,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKQYDBPUCZLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048595 | |
| Record name | Chloroprocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroprocaine hydrochloride | |
CAS RN |
3858-89-7 | |
| Record name | Chloroprocaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3858-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroprocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-diethylaminoethyl 4-amino-2-chlorobenzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROPROCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT7Z1YW11H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



